molecular formula C9H7F3O2 B1369623 3-(2,4,5-Trifluorophenyl)propanoic acid CAS No. 651047-33-5

3-(2,4,5-Trifluorophenyl)propanoic acid

Cat. No. B1369623
M. Wt: 204.15 g/mol
InChI Key: OMEITIOVLWUOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4,5-Trifluorophenyl)propanoic acid, also known as 3-TFPA, is a synthetic organic compound that has been used in various scientific research applications. It is a small molecule that is structurally similar to other organic acids, such as acetic acid. 3-TFPA has a wide range of applications in organic synthesis, medicinal chemistry, and materials science, due to its relatively low cost and easy accessibility.

Scientific Research Applications

  • Catalysis

    • Field : Chemistry
    • Application : The catalytic activity of tris(3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates .
    • Method : Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone and imine substrates, with alkenes and alkynes not being reduced effectively .
    • Results : The use of microwave irradiation has permitted alkenes and alkynes to be hydroborated in good yields .
  • Synthesis

    • Field : Organic Chemistry
    • Application : Enantiospecific Synthesis of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid .
    • Method : The paper describes the use of (S)-Serine as a chiral pool for the synthesis .
    • Results : The paper likely contains detailed results and outcomes, but these are not available in the search summary .
  • Pharmaceutical Synthesis

    • Field : Medicinal Chemistry
    • Application : An alternate formal synthesis of Sitagliptin phosphate, a medication used to treat diabetes, is disclosed from 2,4,5-trifluorobenzadehyde .
    • Method : The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .
    • Results : The synthesis was achieved in 8 linear steps with an overall yield of 31% .
  • Material Science

    • Field : Material Science
    • Application : 3,4,5-Trifluorophenylboronic acid is used in the preparation of various materials .
    • Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
    • Results : The results or outcomes obtained would also depend on the specific material being synthesized .
  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines, which share a similar trifluorophenyl group with your compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Method : The specific methods of application or experimental procedures would depend on the specific agrochemical or pharmaceutical being synthesized .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : The synthesis of “3-(2,4,5-Trifluorophenyl)propanoic acid” from 2,4,5-Trifluorocinnamic Acid .
    • Method : The specific methods of application or experimental procedures would depend on the specific synthesis process .
    • Results : The results or outcomes obtained would also depend on the specific synthesis process .

properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEITIOVLWUOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592352
Record name 3-(2,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-Trifluorophenyl)propanoic acid

CAS RN

651047-33-5
Record name 3-(2,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2,4,5-Trifluorophenyl)acrylic acid (3.50 g, 17.3 mmol) was dissolved in glacial acetic acid (40 mL) and treated with active carbon (˜0.5 g). The mixture was stirred for 20 min, the carbon filtered off and washed with glacial acetic acid (20 mL). To the resulting solution Pd on carbon catalyst (0.45 g, 10% Pd) was added and the mixture was stirred under hydrogen at atmospheric pressure overnight. The suspension was filtered and concentrated in vacuo. Residual acetic acid was removed by addition of a small volume of toluene followed by concentration in vacuo. The resulting oil crystallized upon standing and this material was dried in vacuum at 50° C. to give 3.34 g (95%) of the title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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